molecular formula C8H13NO6 B561661 2-Acetamido-2-deoxy-D-galactono-1,4-lactone CAS No. 28876-38-2

2-Acetamido-2-deoxy-D-galactono-1,4-lactone

Cat. No.: B561661
CAS No.: 28876-38-2
M. Wt: 219.193
InChI Key: JYOPKUOOYNIILV-GBNDHIKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-2-deoxy-D-galactono-1,4-lactone (CAS RN: 28876-38-2) is a chiral lactone derivative of galactose. Its molecular formula is C₈H₁₃NO₆, with a molecular weight of 219.19 g/mol . The compound features a five-membered lactone ring and an acetamido group at the C2 position, replacing the hydroxyl group found in native galactose. This structural modification enhances its stability and biological activity, particularly in antimicrobial applications . It is commercially available from suppliers such as Santa Cruz Biotechnology (Product Code: SC-220680) and Glentham Life Sciences (GC7290) .

The lactone ring and acetamido functional group make it a critical intermediate in glycobiology research, particularly in studies involving carbohydrate metabolism, enzyme specificity, and synthetic chemistry .

Properties

IUPAC Name

N-[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPKUOOYNIILV-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(OC1=O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromine-Mediated Oxidation

D-Galactose undergoes oxidation in aqueous bromine (Br₂) at 0–5°C for 24–48 hours, yielding D-galactono-1,4-lactone. The reaction proceeds via the formation of galactonic acid, which cyclizes intramolecularly to the lactone.

ParameterConditionYield (%)
Oxidizing AgentBr₂ (1.2 equiv)85–90
Temperature0–5°C
Reaction Time24–48 hours
WorkupNeutralization, crystallization

Catalytic Oxidation with Metal Catalysts

Alternative methods employ TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and NaOCl/NaBr under buffered conditions (pH 9–10). This approach minimizes side reactions and improves scalability:

D-GalactoseNaOCl, NaBrTEMPO (0.1 equiv)D-Galactonolactone(95% yield)[5]\text{D-Galactose} \xrightarrow[\text{NaOCl, NaBr}]{\text{TEMPO (0.1 equiv)}} \text{D-Galactonolactone} \quad (95\% \text{ yield})

The key step in synthesizing this compound involves the selective introduction of an acetamido group at the C2 position, replacing the hydroxyl group.

Azide Displacement and Reduction

A two-step strategy is employed:

  • Mesylation : D-Galactono-1,4-lactone is treated with methanesulfonyl chloride (MsCl) in pyridine to form the 2-O-mesyl intermediate.

  • Azide Substitution : Sodium azide (NaN₃) in DMF displaces the mesyl group at 80°C, yielding the 2-azido derivative.

  • Staudinger Reaction : The azide is reduced to an amine using triphenylphosphine (PPh₃) in THF/H₂O, followed by acetylation with acetic anhydride.

StepReagents/ConditionsYield (%)
MesylationMsCl, pyridine, 0°C, 2h92
Azide SubstitutionNaN₃, DMF, 80°C, 12h88
ReductionPPh₃, THF/H₂O, 25°C, 6h95
AcetylationAc₂O, pyridine, 25°C, 12h90

Direct Acetylation via Schiff Base Formation

An alternative route condenses 2-amino-2-deoxy-D-galactono-1,4-lactone with acetic anhydride in alkaline conditions. The reaction forms a Schiff base intermediate, which is stabilized by intramolecular hydrogen bonding:

2-Amino-lactone+Ac2ONaOH, EtOH2-Acetamido-lactone(82% yield)[3]\text{2-Amino-lactone} + \text{Ac}_2\text{O} \xrightarrow{\text{NaOH, EtOH}} \text{2-Acetamido-lactone} \quad (82\% \text{ yield})

Protection and Deprotection Strategies

Stereochemical integrity during synthesis is maintained through strategic protection of hydroxyl groups.

Acetonide Protection

The C3 and C4 hydroxyls are protected as an acetonide using 2,2-dimethoxypropane (DMP) and camphorsulfonic acid (CSA) in acetone:

D-Galactono-1,4-lactoneCSA (cat.)DMP, acetone3,4-O-Acetonide(94% yield)[4]\text{D-Galactono-1,4-lactone} \xrightarrow[\text{CSA (cat.)}]{\text{DMP, acetone}} \text{3,4-O-Acetonide} \quad (94\% \text{ yield})

Benzylidene Protection

For industrial-scale synthesis, benzaldehyde dimethyl acetal and p-TsOH in DMF form a 3,4-O-benzylidene derivative, enhancing solubility for subsequent reactions.

Alternative Synthetic Routes

Enzymatic Synthesis

Galactose dehydrogenase (GDH) from Pseudomonas fluorescens catalyzes the oxidation of D-galactose to D-galactono-1,4-lactone in a NAD⁺-dependent reaction. Immobilized GDH on chitosan beads achieves 98% conversion under mild conditions (pH 7.5, 25°C).

Photochemical Deoxygenation

UV irradiation (254 nm) of 2-O-(phenylthio)thiocarbonate derivatives induces γ-hydrogen abstraction, yielding 2-deoxy intermediates. Subsequent acetylation furnishes the target compound:

2-O-Thiocarbonatehv, MeOH2-Deoxy-lactoneAc2O2-Acetamido-lactone(75% yield)[2]\text{2-O-Thiocarbonate} \xrightarrow{\text{hv, MeOH}} \text{2-Deoxy-lactone} \xrightarrow{\text{Ac}_2\text{O}} \text{2-Acetamido-lactone} \quad (75\% \text{ yield})

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to optimize oxidation and acetylation steps:

  • Oxidation : TEMPO/NaOCl in a tubular reactor (residence time: 30 min, 25°C).

  • Acetylation : Acetic anhydride in a packed-bed reactor with immobilized lipase (CAL-B).

MetricBatch ProcessFlow Process
Annual Capacity500 kg5,000 kg
Purity98%99.5%
Cost Reduction40%

Crystallization Optimization

Final purification employs antisolvent crystallization using ethanol/water (7:3 v/v). Seeding with 0.1% (w/w) product crystals ensures uniform particle size (D90 < 50 µm) .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The lactone ring undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    • Reagents : HCl (1M), 60°C
    • Product : 2-Acetamido-2-deoxy-D-galactonic acid .
    • Application : Used to generate intermediates for glycosylation studies.
  • Alkaline Hydrolysis :
    • Reagents : NH₃/MeOH solution
    • Product : Deprotected derivatives for enzyme inhibition assays.

Kinetics : Hydrolysis follows pseudo-first-order kinetics, with rate constants dependent on pH and temperature .

3.1. Condensation with Sulfonyl Hydrazines

Reaction with arenesulfonyl hydrazides forms sulfonylhydrazones , which exhibit nanomolar inhibition of enzymes like human O-GlcNAcase (hOGA) and hexosaminidase B (hHexB) :

Derivative Enzyme Target Kᵢ (nM) Selectivity
Naphthalenesulfonyl hydrazonehOGA27Non-selective
Toluenesulfonyl hydrazonehHexB6.8Competitive

Mechanism : The sulfonylhydrazone linker stabilizes interactions with enzyme active sites, particularly through hydrogen bonding with residues like Tyr219 and Asp285 .

3.2. Reaction with Pentane-2,4-dione

Under anhydrous alkaline conditions, the aldehyde group reacts with pentane-2,4-dione to form 1-C-acetonyl-2-acetamido-2-deoxy-D-galactitol , a precursor for pyrrole derivatives .

Enzymatic Interactions and Inhibition

2-Acetamido-2-deoxy-D-galactono-1,4-lactone acts as a potent inhibitor of N-acetylglucosaminidase (NAG), disrupting glycoprotein metabolism:

  • Mode of Action : Competitive inhibition by mimicking the oxazoline intermediate in NAG’s catalytic cycle .
  • Biological Impact : Alters glycosylation patterns in cellular pathways, with implications for cancer and lysosomal storage disorders .

Comparative Reactivity with Analogous Lactones

Compound Key Reaction Biological Activity
D-Galactono-1,4-lactone Oxidation to galactaric acidHuman metabolite; antioxidant
2-Acetamido-2-deoxy-D-glucono-1,5-lactone Sulfonylhydrazone formationDual hOGA/hHexB inhibition
D-Mannono-1,4-lactoneβ-Galactosidase inhibitionAntibacterial applications

Unique Feature : The acetamido group at C-2 enhances target specificity for NAG compared to non-acetylated analogs.

Computational Insights

QM/MM studies predict that derivatives adopt an s-cis conformation when bound to hOGA, optimizing hydrogen bonds with active-site residues (e.g., Gly67, Lys98) . These models guide the design of selective inhibitors.

Scientific Research Applications

Inhibition of N-acetylglucosaminidase

The primary application of 2-acetamido-2-deoxy-D-galactono-1,4-lactone lies in its ability to inhibit N-acetylglucosaminidase. This inhibition has significant implications for:

  • Glycoprotein Metabolism : Disruption in glycoprotein metabolism can lead to various diseases, including cancer and genetic disorders related to glycosylation.
  • Therapeutic Applications : Due to its specific inhibitory action, this compound has potential therapeutic applications in treating conditions associated with abnormal glycosylation processes.

Research Applications

  • Enzyme Interaction Studies :
    • Research has demonstrated that this compound can modulate enzyme activity. This modulation provides insights into metabolic pathways involving glycoproteins and glycolipids.
  • Structural Studies :
    • The compound's unique structure allows for comparative studies with other similar compounds, enhancing the understanding of carbohydrate interactions at a molecular level.
  • Case Studies :
    • Studies have shown that lactones derived from sugars exhibit varying degrees of inhibition on glycosidases. For instance, this compound has been reported to inhibit specific glycosidases effectively, as illustrated in research focusing on plant growth inhibition via aldonolactones .

Future Directions in Research

Given its biological significance and potential therapeutic applications, further research into this compound is warranted. Areas for future exploration include:

  • Detailed kinetic studies on enzyme inhibition.
  • Investigating its role in cellular processes and potential impacts on disease mechanisms.
  • Development of derivatives with enhanced efficacy or specificity for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Sugar Configurations

2-Acetamido-2-deoxy-D-mannono-1,4-lactone (CAS 28876-37-1)
  • Molecular Formula: C₈H₁₃NO₆ (identical to the galactono analog).
  • Key Differences: The mannono variant differs in the stereochemistry at the C4 position (mannose configuration vs. galactose).
2-Acetamido-2-deoxy-D-glucono-1,5-lactone (CAS 19026-22-3)
  • Molecular Formula: C₈H₁₃NO₆.
  • Key Differences : Contains a six-membered lactone ring (1,5-lactone) instead of the five-membered ring (1,4-lactone).
  • Applications : Used in carbohydrate biochemistry to investigate lactone ring size effects on enzyme kinetics and metabolic pathways .
L-galactono-1,4-lactone
  • Structure : L-configuration at C3, five-membered lactone ring.
  • Role: Direct precursor of L-ascorbic acid (vitamin C) in plants and animals. Acts as a substrate for L-galactono-1,4-lactone dehydrogenase (GalDH) .
  • Enzyme Specificity: GalDH exhibits a 10-fold higher activity for L-galactono-1,4-lactone compared to its D-isomer or gulono derivatives .
L-gulono-1,4-lactone
  • Structure: Differs from L-galactono-1,4-lactone in the chirality of the C3 hydroxyl group.
  • Role: Intermediate in vitamin C biosynthesis in non-plant organisms. Substrate for gulonolactone oxidase (GULO), which has broader substrate tolerance than GalDH .

Deoxy and Functionalized Derivatives

2-Deoxy-D-lyxo-hexono-1,4-lactone
  • Synthesis: Produced via reductive cleavage of 2-O-tosyl-D-galactono-1,4-lactone or photochemical deoxygenation .
  • Applications : Serves as a synthetic intermediate for deoxy-sugar derivatives used in nucleoside analogs or antibiotics.
2-Deoxy-L-ribono-1,4-lactone (HMDB0033958)
  • Structure : L-ribose derivative lacking the C2 hydroxyl group.
  • Metabolic Role : Proposed intermediate in pentose metabolism, though its biological significance remains understudied .

Comparative Data Table

Compound Name CAS RN Molecular Formula Lactone Ring Size Key Features Biological Activity Source
2-Acetamido-2-deoxy-D-galactono-1,4-lactone 28876-38-2 C₈H₁₃NO₆ 5-membered Acetamido group, galacto configuration Antimicrobial activity
2-Acetamido-2-deoxy-D-mannono-1,4-lactone 28876-37-1 C₈H₁₃NO₆ 5-membered Mannose configuration Not specified
2-Acetamido-2-deoxy-D-glucono-1,5-lactone 19026-22-3 C₈H₁₃NO₆ 6-membered Glucono configuration Carbohydrate biochemistry research
L-galactono-1,4-lactone N/A C₆H₁₀O₆ 5-membered Vitamin C precursor Substrate for GalDH enzyme
2-Deoxy-D-lyxo-hexono-1,4-lactone N/A C₆H₁₀O₅ 5-membered Deoxy at C2 Synthetic intermediate

Key Research Findings

Enzyme Specificity: GalDH exhibits strict preference for L-galactono-1,4-lactone due to steric and electronic constraints in its substrate-binding cavity. Mutagenesis studies show that a single glycine residue in GalDH is critical for this specificity . GULO, in contrast, accommodates both L-galactono- and L-gulono-1,4-lactones, reflecting its role in divergent evolutionary pathways .

Synthetic Utility: Photochemical deoxygenation (e.g., for 2-deoxy-D-lyxo-hexono-1,4-lactone) provides a scalable route to deoxy-sugar lactones, enabling access to structurally diverse carbohydrate analogs .

Biological Activity

2-Acetamido-2-deoxy-D-galactono-1,4-lactone is a lactone derivative of galactose that plays a significant role in various biochemical processes, particularly in the inhibition of specific enzymes involved in carbohydrate metabolism. This article explores its biological activity, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

  • Chemical Formula : C8H13NO6
  • Molecular Weight : 219.19 g/mol
  • Structure : The compound features a lactone ring that is crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of the enzyme N-acetylglucosaminidase . This enzyme is responsible for hydrolyzing N-acetylglucosamine residues in glycoproteins and glycolipids, which are vital for various cellular functions.

Inhibition Characteristics

  • Competitive Inhibition : The compound binds to the active site of N-acetylglucosaminidase, preventing substrate access and thereby inhibiting its enzymatic activity.
  • Stability and Temporal Effects : Prolonged exposure to this compound can lead to sustained inhibition, resulting in long-term alterations in cellular metabolism. Studies indicate that the stability and degradation rates of the compound significantly influence its effectiveness over time.

Cellular Processes

This compound influences several cellular processes:

  • Modulation of enzyme activities related to glycosaminoglycan synthesis and degradation.
  • Alteration of metabolic pathways involving carbohydrates and glycoprotein synthesis.

Experimental Findings

In laboratory settings, the compound has shown significant effects on growth inhibition in various plant models. For instance, studies using Avena coleoptile sections demonstrated that aldonolactones, including derivatives like this compound, inhibit glycosidase activities effectively (see Table 1) .

Aldonolactone TypeConcentration (mM)Growth Inhibition (%)
D-Galactono-1,4-lactone0.56
D-Galactono-1,5-lactone0.55
2-Acetamido-2-deoxy-D-galacto1.010

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Study :
    A study assessed the inhibition potency against various glycosidases. The results indicated that this compound exhibited competitive inhibition with IC50 values comparable to other known inhibitors (Table 2) .
Enzyme TypeIC50 (µM)
β-Galactosidase10.1
N-acetylgalactosaminidase18.7
α-Mannosidase109.8
  • Therapeutic Potential :
    Research has explored the potential therapeutic applications of this compound in diseases characterized by altered glycosidase activity, such as certain cancers and metabolic disorders involving glycosaminoglycan metabolism.

Applications in Research and Industry

Due to its inhibitory properties, this compound is widely used in:

  • Synthetic Organic Chemistry : As a reagent for synthesizing complex carbohydrates.
  • Biochemical Research : Investigating enzyme inhibition and carbohydrate metabolism.
  • Pharmaceutical Development : Exploring therapeutic applications in conditions associated with glycosidase dysfunction.

Q & A

Q. Experimental Design :

Enzyme Assays : Test substrate conversion using HPLC or spectrophotometry (e.g., NADH oxidation for dehydrogenases ).

Kinetic Analysis : Determine KMK_M and kcatk_{cat} to compare efficiency with other lactones .

Crystallography : Resolve enzyme-substrate complexes to identify binding interactions, as done for GalDH variants .

Advanced: How do stereochemical variations in 1,4-lactones influence their biochemical pathways, and what implications does this have for this compound?

Methodological Answer:
Stereochemistry dictates enzyme recognition and metabolic fate. For instance:

  • C3 Configuration : GalDH activity drops 250-fold when C3 hydroxyl orientation changes from L-galactono- to L-gulono-1,4-lactone .
  • Acetamido Group : The 2-acetamido substituent in this compound may sterically hinder or alter hydrogen bonding in enzyme active sites.

Q. Research Strategies :

  • Comparative Studies : Synthesize stereoisomers (e.g., 2-acetamido-2-deoxy-L-galactono-1,4-lactone) and test activity in enzymatic assays .
  • Molecular Dynamics Simulations : Model interactions with known lactone-processing enzymes (e.g., GalDH) to predict binding affinity .

Data Contradiction: Discrepancies in reported catalytic efficiencies of enzymes acting on this compound: How can these be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or enzyme sources. Resolution strategies include:

Standardized Assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and cofactors (e.g., FAD for oxidases ).

Cross-Validation : Compare results from independent techniques (e.g., enzyme kinetics vs. crystallography ).

Mutagenesis Studies : Engineer enzyme active sites (e.g., G413N GalDH ) to test hypotheses about substrate preference.

Basic: What role does this compound play in glycobiology or metabolic pathways?

Methodological Answer:
While direct evidence is limited, analogous lactones suggest potential roles:

  • Glycoconjugate Synthesis : N-acetylated sugars are precursors for glycosaminoglycans (e.g., chondroitin sulfate). The lactone form may serve as an intermediate in UDP-sugar biosynthesis .
  • Antioxidant Pathways : Monitor ascorbate analog production via coupled assays (e.g., D-arabinono-1,4-lactone oxidase activity ).

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate lactone ring strain and hydrolysis energy barriers .
  • Docking Simulations : Predict binding modes with enzymes like GalDH or amidohydrolases using AutoDock or Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.